molecular formula C12H16F3N3 B12227226 4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B12227226
M. Wt: 259.27 g/mol
InChI Key: FKOPILDDRACWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a piperidine ring bearing a trifluoromethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 4,6-Dimethyl-2-[4-(trifluoromethyl)pyridin-2-yl]pyrimidine
  • 4,6-Dimethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
  • 4,6-Dimethyl-2-[4-(trifluoromethyl)benzyl]pyrimidine

Comparison: Compared to similar compounds, 4,6-Dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity for certain biological targets. The trifluoromethyl group further increases its metabolic stability and lipophilicity, making it a valuable compound in drug design .

Properties

Molecular Formula

C12H16F3N3

Molecular Weight

259.27 g/mol

IUPAC Name

4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C12H16F3N3/c1-8-7-9(2)17-11(16-8)18-5-3-10(4-6-18)12(13,14)15/h7,10H,3-6H2,1-2H3

InChI Key

FKOPILDDRACWNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(F)(F)F)C

Origin of Product

United States

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